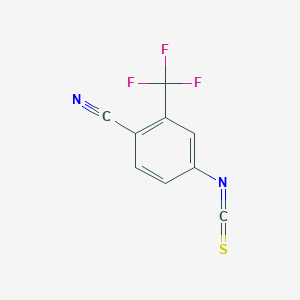

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-isothiocyanato-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXKOMAQTWRDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932097 | |

| Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143782-23-4 | |

| Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143782-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143782234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL) BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP6388MX6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile chemical properties

An In-depth Technical Guide to 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS number 143782-23-4, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a benzonitrile core substituted with a reactive isothiocyanate group and an electron-withdrawing trifluoromethyl group, makes it a uniquely valuable building block.[1][3] This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, reactivity, and critical applications, particularly its pivotal role as a key intermediate in the synthesis of the anti-prostate cancer drug, Enzalutamide.[1][4][5]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, storage, and reactivity in synthetic applications. The presence of the trifluoromethyl group significantly influences its properties, contributing to increased lipophilicity and metabolic stability in derivative compounds.[6][7]

Key Property Summary

A compilation of the essential physical and chemical data for this compound is presented below.

| Property | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Cyano-3-(trifluoromethyl)phenyl isothiocyanate[8][9] |

| CAS Number | 143782-23-4[1][2] |

| Molecular Formula | C₉H₃F₃N₂S[1][2][10] |

| Molecular Weight | 228.20 g/mol [2][10] |

| Appearance | Off-white to tan/yellow to green solid (powder or lumps)[8][11] |

| Melting Point | 39.0 to 43.0 °C[11] |

| Boiling Point | 331 °C[11] |

| Purity | ≥98%[1] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol[11] |

| Storage Conditions | Store under an inert atmosphere at 2–8 °C[1][11] |

Structural Identifiers

| Identifier | Value |

| SMILES | C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N[2] |

| InChI | InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H[2] |

| InChIKey | TYXKOMAQTWRDCR-UHFFFAOYSA-N[1][2] |

Synthesis and Manufacturing

The primary and most common industrial synthesis of this compound begins with its corresponding primary amine, 4-Amino-2-(trifluoromethyl)benzonitrile.[1][12][13] The conversion of the amino group to the isothiocyanate functionality is a critical transformation.

Primary Synthetic Pathway: Thiophosgenation

The standard method involves the reaction of 4-Amino-2-(trifluoromethyl)benzonitrile with thiophosgene (CSCl₂) in a biphasic system or in the presence of a base.[1][13] This reaction is efficient but requires careful handling due to the high toxicity of thiophosgene.[14] An alternative approach involves reacting the amine with carbon disulfide to form a dithiocarbamate salt, which is then treated with a desulfurylating agent.[15][16][17]

Caption: Primary synthesis of the target compound from its amine precursor.

Experimental Protocol: Synthesis via Thiophosgene

The following protocol is a representative example of the synthesis.

-

Reaction Setup: A well-stirred heterogeneous mixture of thiophosgene (1.05 to 1.1 equivalents) in water and a suitable organic solvent like chloroform or dichloromethane is prepared in a reaction vessel at room temperature.[13]

-

Amine Addition: 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 equivalent) is added portion-wise to the thiophosgene mixture over a period of 15-30 minutes.[13] The temperature is typically controlled between 0-5 °C to minimize side reactions.[1]

-

Reaction: The mixture is stirred vigorously for an additional 1-2 hours at room temperature until the reaction is complete, as monitored by techniques like HPLC.[13]

-

Workup: The organic layer is separated. The aqueous layer is extracted multiple times with the organic solvent (e.g., 3 x 15 ml of chloroform).[13]

-

Purification: The combined organic phases are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[13] The resulting brownish solid can be used as is for the next step or further purified if necessary.[13]

Alternative Synthetic Routes

An alternative, less hazardous route involves a two-step process starting from 3-trifluoromethyl-4-cyanoaniline.[4]

-

Step 1: The amine reacts with phenyl thiochloroformate in an organic solvent like dichloromethane to form an intermediate.[4]

-

Step 2: The intermediate undergoes a reflux reaction in toluene, eliminating a molecule of phenol to yield the final product.[4]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the isothiocyanate functional group (-N=C=S).

Nucleophilic Addition to the Isothiocyanate Group

The central carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by nucleophiles.[18][19] This reactivity is the cornerstone of its application as a synthetic intermediate.

-

Reaction with Amines: Primary or secondary amines react to form substituted thioureas.

-

Reaction with Alcohols: Alcohols react to form thiocarbamates.

-

Reaction with Thiols: Thiols react to yield dithiocarbamates.

These addition reactions are fundamental to building more complex molecular scaffolds, such as the thiohydantoin ring system found in Enzalutamide.[1]

Caption: General reactivity of isothiocyanates with various nucleophiles.

Influence of Ring Substituents

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups on the benzonitrile ring has a profound electronic effect.[12] These groups increase the electrophilicity of the isothiocyanate carbon, enhancing its reactivity towards nucleophiles.[18] This is particularly advantageous for reactions with weakly nucleophilic amines, a common challenge in the synthesis of complex pharmaceutical intermediates.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial building block in the pharmaceutical industry.[3][5][20]

Key Intermediate for Enzalutamide

This compound is a pivotal intermediate in the industrial synthesis of Enzalutamide (MDV3100), a potent androgen receptor inhibitor used to treat metastatic castration-resistant prostate cancer.[1][4] The isothiocyanate group is essential for constructing the thiohydantoin core of the Enzalutamide molecule.[1]

Caption: Role as a key intermediate in the synthesis of Enzalutamide.

Broader Medicinal Chemistry Applications

Beyond Enzalutamide, this reagent is used to synthesize various classes of bioactive compounds:

-

Thioxoimidazolidinones: A class of compounds explored for their potential as anti-prostate cancer agents.[13][20]

-

Novel Bioactive Molecules: Its versatile reactivity allows for its incorporation into diverse molecular scaffolds for the development of new therapeutic agents and enzyme inhibitors.[3][21] The trifluoromethyl group is a highly desired motif in modern drug design, as it often improves a drug's pharmacokinetic profile, including metabolic stability and membrane permeability.[7]

Analytical Characterization

To ensure purity and confirm structural integrity, a combination of analytical techniques is employed.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The isothiocyanate carbon typically appears around δ ~130 ppm in the ¹³C NMR spectrum.[1]

-

High-Performance Liquid Chromatography (HPLC): This is the standard method to verify the purity of the compound, which is typically ≥98%.[1]

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the precise molecular formula (C₉H₃F₃N₂S).[1]

Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

Hazard Profile

This compound is classified as hazardous.[1][2]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][8]

-

Corrosivity: Can cause skin irritation or severe skin burns.[1][2]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably a chemical fume hood.[22][23]

-

Wear appropriate PPE, including chemical-impermeable gloves, safety goggles with side-shields, and protective clothing.[22][23]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[22]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) to maintain stability.[1][11]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of reactive functional groups. Its well-defined reactivity, particularly the electrophilic nature of the isothiocyanate group, makes it an indispensable tool in modern organic synthesis. Its critical role in the production of life-saving pharmaceuticals like Enzalutamide underscores its importance to the drug development industry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists leveraging this versatile molecule to construct complex and biologically active compounds.

References

- Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Google Cloud.

- This compound | 143782-23-4. (n.d.). Benchchem.

- This compound | 143782-23-4. (2025). ChemicalBook.

- Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. (n.d.). Patsnap.

- Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkat USA.

- This compound Safety Data Sheet. (2022). Apollo Scientific.

- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.

- This compound | 143782-23-4. (n.d.). Sigma-Aldrich.

- This compound SDS, 143782-23-4 Safety Data Sheets. (n.d.). Echemi.com.

- Process for converting primary amines to isothiocyanates. (n.d.). Google Patents.

- Exploring the Applications of this compound in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (n.d.). Beilstein Journals.

- Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

- Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv.

- High-Purity this compound: Synthesis, Applications, and Advantages in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Reaction of isothiocyanates with nucleophiles. (n.d.). ResearchGate.

- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE.

- This compound 143782-23-4. (2025). Hailan Chem.

- 4-Amino-2-(trifluoromethyl)benzonitrile synthesis. (n.d.). ChemicalBook.

- This compound. (n.d.). PubChem.

- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

- Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow. (n.d.). Google Patents.

- 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6. (2025). ChemicalBook.

- A Complete Guide to Leading 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile Manufacturers for Industrial Applications. (2025). Moltus Research Laboratories.

- This compound. (n.d.). precisionFDA.

- A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile. (n.d.). Google Patents.

- Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. (n.d.). Custom Synthesis.

- 2-(Trifluoromethyl)benzonitrile. (n.d.). PubChem.

- The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Nucleophilic activation of sulfur leading to reactive polysulfide... (n.d.). ResearchGate.

- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.

- Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. (n.d.). Custom Synthesis.

- Isothiocyanate. (n.d.). Wikipedia.

- This compound 2867-47-2. (n.d.). Hailan Chem.

- This compound 143782-23-4. (n.d.). TCI Chemicals.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Research Output.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H3F3N2S | CID 11615540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound | 143782-23-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. GSRS [precision.fda.gov]

- 11. hailan-chem.com [hailan-chem.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | 143782-23-4 [chemicalbook.com]

- 14. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 15. Isothiocyanate synthesis [organic-chemistry.org]

- 16. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. A Complete Guide to Leading 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile Manufacturers for Industrial Applications [moltuslab.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Pivotal Building Block

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, a heteroaromatic compound, has emerged as a molecule of significant interest within the pharmaceutical and chemical research sectors.[1] Its strategic importance is primarily anchored to its role as a critical intermediate in the synthesis of potent therapeutic agents, most notably the second-generation androgen receptor antagonist, enzalutamide, a cornerstone in the treatment of metastatic castration-resistant prostate cancer.[1] The unique molecular architecture of this compound, featuring a reactive isothiocyanate group, a trifluoromethyl moiety, and a nitrile functional group on a benzene core, bestows it with a versatile chemical reactivity profile, making it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2][3] This guide aims to provide a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties and Molecular Identity

This compound is a solid at room temperature, typically appearing as a white to yellow or green powder or lump.[4][5] It is soluble in organic solvents such as chloroform, and sparingly soluble in dimethyl sulfoxide (DMSO) and methanol.[4][6] For long-term stability, it is recommended to store the compound under an inert atmosphere at 2-8°C.[1][6][7]

| Property | Value | Source(s) |

| CAS Number | 143782-23-4 | [1][8] |

| Molecular Formula | C₉H₃F₃N₂S | [1][8] |

| Molecular Weight | 228.19 g/mol | [5][9] |

| IUPAC Name | This compound | [8] |

| Synonyms | 4-Cyano-3-(trifluoromethyl)phenyl isothiocyanate, 2-Cyano-5-isothiocyanatobenzotrifluoride | [6][10] |

| Melting Point | 39.0 to 43.0 °C | [4] |

| Boiling Point | 331 °C | [4] |

| Density | 1.31 g/cm³ | [4] |

| Flash Point | 154 °C | [4] |

| InChI Key | TYXKOMAQTWRDCR-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The most prevalent and industrially relevant synthesis of this compound commences with 4-amino-2-(trifluoromethyl)benzonitrile as the starting material.[1][11] This precursor is then reacted with a thiocarbonylating agent to introduce the isothiocyanate functionality.

A common laboratory-scale and industrial method involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene (CSCl₂) in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct.[1][11] Alternative, less hazardous reagents like thiocarbonyl diimidazole or phenyl thiochloroformate can also be employed.[1]

A patented method describes the reaction of 3-trifluoromethyl-4-cyanoaniline with phenyl thiochloroformate to yield an intermediate, which upon heating in toluene, eliminates phenol to afford the final product. Another approach involves the use of ammonium thiocyanate and benzoyl chloride to generate an in-situ acyl isothiocyanate which then reacts with the starting aniline derivative.

Experimental Protocol: Synthesis via Thiophosgene

This protocol is a representative example of the synthesis of this compound.

Materials:

-

4-Amino-2-(trifluoromethyl)benzonitrile

-

Thiophosgene

-

Chloroform

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a well-stirred heterogeneous mixture of thiophosgene in water at room temperature, add 4-amino-2-(trifluoromethyl)benzonitrile portion-wise over 15 minutes.[11]

-

Continue stirring the reaction mixture for an additional hour at room temperature.[11]

-

Extract the reaction medium with chloroform (3 x 15 ml).[11]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[11]

-

Evaporate the solvent under reduced pressure to yield the desired product, 4-isothiocyanato-2-trifluoromethylbenzonitrile, as a brownish solid.[11] The product can be used in the next step without further purification.

Structural Elucidation and Molecular Modeling

The molecular structure of this compound is characterized by the presence of three key functional groups on a benzene ring: a nitrile (-C≡N) group, a trifluoromethyl (-CF₃) group, and an isothiocyanate (-N=C=S) group. The trifluoromethyl group is positioned ortho to the nitrile group, and the isothiocyanate group is para to the nitrile group.

Spectroscopic Characterization

Spectroscopic techniques are instrumental in confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with a trisubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information, with the carbon of the isothiocyanate group typically appearing around δ 130 ppm.[1] The nitrile carbon exhibits a characteristic signal in the range of 115-125 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the nitrile and isothiocyanate functional groups. The C≡N stretching vibration of the nitrile group is expected to appear as a sharp band around 2230 cm⁻¹. The asymmetric stretching vibration of the -N=C=S group typically appears as a strong, broad band in the range of 2000-2100 cm⁻¹.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.

Computational Modeling

In the absence of experimental crystallographic data, computational chemistry provides valuable insights into the three-dimensional structure and electronic properties of the molecule.[2][4] Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict spectroscopic properties.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate carbon and the electronic effects of the nitrile and trifluoromethyl groups on the aromatic ring.

Reactions of the Isothiocyanate Group

The isothiocyanate group is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesizing a variety of heterocyclic compounds, particularly thiohydantoins, which are known to possess anticancer properties.[1] The reaction with amines, for instance, leads to the formation of thiourea derivatives, which can then undergo cyclization to form thiohydantoins.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[10][11] Reduction of the nitrile group can yield a primary amine. The electron-withdrawing nature of the nitrile group also activates the aromatic ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to it.[11]

Applications in Drug Discovery and Beyond

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of enzalutamide.[1][2] Its role in the construction of the thiohydantoin core of enzalutamide is a testament to its importance in the development of modern anticancer therapeutics.

Beyond enzalutamide, the versatile reactivity of this compound makes it an attractive starting material for the synthesis of other novel bioactive molecules. Researchers are actively exploring its use in the development of new anticancer agents, as well as compounds targeting other diseases.[1][2]

The broader class of isothiocyanates, naturally found in cruciferous vegetables, are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][12] These activities are often attributed to their ability to modulate various cellular signaling pathways.[7]

Conclusion

This compound stands as a testament to the pivotal role of well-designed chemical intermediates in the advancement of medicinal chemistry and drug discovery. Its unique combination of reactive functional groups provides a versatile platform for the synthesis of complex and biologically active molecules. As research continues to uncover new therapeutic targets, the demand for such sophisticated building blocks is poised to grow, further solidifying the importance of this compound in the development of next-generation pharmaceuticals.

References

- MDPI. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11615540, this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of this compound in Chemical Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Advantages in Pharmaceutical Intermediates.

- Hailan Chem. (2023). This compound 143782-23-4.

- Wikipedia. (n.d.). Benzonitrile.

- Fiveable. (n.d.). Benzonitrile Definition - Organic Chemistry Key Term.

- precisionFDA. (n.d.). This compound.

- Moltus Research Laboratories Pvt. Ltd. (n.d.). A Complete Guide to Leading 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile Manufacturers for Industrial Applications.

- Chemical Register. (n.d.). 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile - Chemical.

- PharmaCompass. (n.d.). Benzonitrile, 4-isothiocyanato-2-(trifluoromethyl)-.

- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1.

- PubMed. (1995). Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis.

- Briti Scientific. (n.d.). This compound, >98%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 143782-23-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 9. Isothiocyanato Benzonitrile Manufacturer - Check Now! [thiophosgene.co.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

A Comprehensive Technical Guide to 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Androgen Receptor-Targeted Drug Discovery

Abstract: This document provides an in-depth technical overview of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS No. 143782-23-4), a key chemical intermediate and a molecule of significant interest in the field of androgen receptor (AR) targeted therapeutics. While widely recognized for its role in the synthesis of the second-generation antiandrogen drug Enzalutamide[1][2][3], its intrinsic chemical architecture—featuring a potent AR-binding benzonitrile scaffold coupled with a reactive covalent warhead—positions it as a valuable tool for researchers. This guide, intended for scientists in drug discovery and chemical biology, will delve into its synthesis, physicochemical properties, a scientifically-grounded proposed mechanism of action as a covalent AR antagonist, and detailed experimental protocols for its characterization and evaluation.

Introduction to this compound

This compound is a heteroaromatic compound whose significance is intrinsically linked to the relentless pursuit of effective treatments for prostate cancer.[1][4] The progression of this disease is heavily reliant on the androgen receptor signaling axis, making the AR a primary therapeutic target for over half a century.[5] The evolution of AR antagonists from steroidal to non-steroidal agents, and subsequently to second-generation drugs like Enzalutamide, has been driven by the need to overcome resistance mechanisms. This compound represents a critical juncture in this evolution, serving as a direct precursor to Enzalutamide while also embodying the structural features of a potential next-generation covalent inhibitor.[1][6]

Chemical Identity and Physicochemical Properties

The compound's structure is characterized by a benzonitrile core, substituted with a highly electrophilic isothiocyanate group at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position.[7] This specific arrangement is crucial for both its utility in synthesis and its potential biological activity.

| Property | Value | Reference(s) |

| CAS Number | 143782-23-4 | [1][2] |

| Molecular Formula | C₉H₃F₃N₂S | [1][8] |

| Molecular Weight | 228.2 g/mol | [1][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | 4-Cyano-3-(trifluoromethyl)phenyl isothiocyanate, Enzalutamide Impurity 2 | [9][10] |

| Physical State | Solid, Off-white to tan/yellow powder or lumps | [1][11][12] |

| Melting Point | 39.0 to 43.0 °C (range reported); ~123-124 °C also reported | [1][12] |

| Boiling Point | 331 °C | [12] |

| Solubility | Soluble in organic solvents like Chloroform, DMSO, Methanol | [12] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [12][13] |

The Androgen Receptor as a Therapeutic Target

The Androgen Receptor (AR) is a ligand-activated nuclear transcription factor that plays a pivotal role in the development and progression of prostate cancer.[5] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and initiates the transcription of genes responsible for cell growth and survival.[5] Traditional antiandrogens competitively inhibit this binding. However, resistance often emerges through mechanisms like AR overexpression, mutation, or the expression of splice variants that are constitutively active.[14][15][16] This clinical challenge necessitates the development of novel therapeutic strategies, including irreversible covalent inhibitors that can maintain target engagement and overcome resistance.

Synthesis and Characterization

The synthesis of this compound is well-documented, primarily due to its industrial importance. The most common routes involve the conversion of an aniline precursor.

Common Synthetic Route

The most direct synthesis involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a thiocarbonyl source, such as thiophosgene, in a biphasic system.[2] This method is efficient and high-yielding, though it requires careful handling of the toxic and corrosive thiophosgene. Alternative methods have been developed using safer reagents like phenyl thiochloroformate or a multi-step process involving carbon disulfide.[3][17]

Caption: General workflow for the synthesis of the title compound.

Detailed Laboratory Synthesis Protocol

This protocol is based on the common thiophosgene method and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a well-stirred, biphasic mixture of water (22 mL) and chloroform (or dichloromethane, 15 mL), add 4-amino-2-(trifluoromethyl)benzonitrile (2.23 g, 12 mmol) at room temperature.[2]

-

Reagent Addition: Add thiophosgene (1.0 mL, 13 mmol) portionwise to the stirring mixture over a period of 15 minutes. An exotherm may be observed.

-

Reaction: Continue vigorous stirring at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with additional chloroform (2 x 15 mL).[2]

-

Drying and Concentration: Combine all organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: The resulting crude product, a brownish solid, can be used directly for many applications or purified further by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or column chromatography.[2] The yield is typically high, often around 99%.[2]

Spectroscopic and Chromatographic Characterization

-

¹H NMR: The aromatic protons will appear as a complex multiplet system in the range of δ 7.5-8.0 ppm.

-

¹³C NMR: Key signals include the nitrile carbon (-C≡N) around δ 115-120 ppm, the trifluoromethyl carbon (-CF₃) as a quartet around δ 120-125 ppm, and the distinctive isothiocyanate carbon (-N=C=S) around δ 130 ppm.[1]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

IR Spectroscopy: Characteristic peaks will be observed for the nitrile stretch (ν ~2230 cm⁻¹) and the strong, broad isothiocyanate asymmetric stretch (ν ~2100 cm⁻¹).

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ at m/z 229.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed on a C18 column, with purity typically exceeding 98%.[1]

Mechanism of Action as a Potential Androgen Receptor Antagonist

While its primary documented use is as a synthetic intermediate, the molecular structure of this compound strongly suggests a mechanism as a covalent, irreversible antagonist of the androgen receptor. This hypothesis is built upon two key features: the established AR-binding properties of the cyanobenzonitrile scaffold and the electrophilic reactivity of the isothiocyanate group.

Binding to the Androgen Receptor Ligand-Binding Domain (LBD)

The core scaffold is structurally related to a class of potent non-steroidal AR antagonists, including bicalutamide and enzalutamide.[18][19] In these molecules, the benzonitrile ring positions itself within the hydrophobic ligand-binding pocket (LBP) of the AR. The cyano group is critical for activity, forming key hydrogen bonds with residues such as Arg752 and Gln711, which helps to stabilize the receptor in an inactive conformation and prevent the conformational changes required for coactivator recruitment.[18]

Covalent Modification via the Isothiocyanate Group

The isothiocyanate (-N=C=S) moiety is a well-known electrophile, or "warhead," that can react with nucleophilic amino acid residues (e.g., cysteine, lysine) to form a stable thiourea covalent bond.[20][21] Studies on other isothiocyanate-containing AR ligands have demonstrated that this group can be used to achieve irreversible receptor binding.[6] The proposed mechanism involves:

-

Reversible Binding: The molecule first docks non-covalently into the AR ligand-binding pocket, guided by the interactions of the cyanobenzonitrile core.

-

Covalent Attack: Once properly oriented, the electrophilic carbon of the isothiocyanate group is positioned in proximity to a nucleophilic residue within or near the LBP. This nucleophile then attacks the isothiocyanate, forming an irreversible covalent bond.[6] This permanently locks the antagonist in place, providing sustained inhibition of AR signaling.

Downstream Effects on AR Signaling

By binding to and inactivating the AR, the compound would block the entire downstream signaling cascade. This includes preventing AR nuclear translocation, DNA binding, and the transcription of androgen-dependent genes like Prostate-Specific Antigen (PSA). A covalent inhibitor offers the advantage of prolonged duration of action and can be effective even in the context of AR overexpression, a common resistance mechanism.

Caption: Proposed mechanism of AR signaling inhibition.

In Vitro and In Vivo Experimental Protocols

To validate the hypothesized biological activity of this compound, a series of standard assays are required. The following protocols provide a framework for its evaluation.

Caption: Experimental workflow for evaluating a novel AR antagonist.

In Vitro Assays

This assay determines the compound's ability to displace a known radiolabeled androgen from the AR LBD.

-

Source of AR: Use prostate cytosol from gonadectomized hamsters or recombinant human AR protein.[22]

-

Radioligand: Use a high-affinity synthetic androgen, such as [³H]Mibolerone ([³H]MIB).[6]

-

Procedure: a. Prepare a series of dilutions of the test compound (e.g., 1 nM to 100 µM). b. In assay tubes, combine the AR preparation, a fixed concentration of [³H]MIB (e.g., 0.5 nM), and varying concentrations of the test compound. c. For non-specific binding, use a parallel set of tubes with a large excess (e.g., 200-fold) of unlabeled DHT. d. Incubate at 4°C for 18-24 hours to reach equilibrium. e. Separate bound from free radioligand using a method like hydroxyapatite adsorption or dextran-coated charcoal.[6] f. Quantify the bound radioactivity by liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the compound's ability to inhibit AR-driven gene transcription.

-

Cell Line: Use an AR-positive prostate cancer cell line (e.g., LNCaP or VCaP) transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter.

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Replace the medium with hormone-depleted medium (e.g., charcoal-stripped FBS). c. Treat cells with a range of concentrations of the test compound for 1-2 hours. d. Stimulate the cells with a fixed concentration of DHT (e.g., 1 nM) to activate the AR. Include controls with no DHT (baseline) and DHT alone (maximum signal). e. Incubate for 24 hours. f. Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Data Analysis: Normalize the luciferase signal to cell viability (e.g., via a parallel MTT assay). Plot the normalized signal against the log concentration of the compound to determine the IC₅₀ for transcriptional inhibition.

In Vivo Studies: Prostate Cancer Xenograft Model

This protocol assesses the compound's anti-tumor efficacy in a living organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use male immunodeficient mice (e.g., NOD-SCID or nude mice).[23]

-

Cell Line: Use an AR-positive, androgen-dependent human prostate cancer cell line such as LNCaP.[24]

-

Procedure: a. Inoculate mice subcutaneously in the flank with LNCaP cells (e.g., 1-2 x 10⁶ cells) mixed with Matrigel. b. Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). c. Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses). d. Administer the compound daily via a suitable route (e.g., oral gavage, intraperitoneal injection). e. Measure tumor volume with calipers 2-3 times per week. Monitor body weight and animal health.

-

Endpoint and Analysis: a. Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size. b. At the end of the study, euthanize the animals and excise the tumors. c. Compare the final tumor volumes and growth rates between the treated and vehicle groups to determine efficacy. Tumor growth inhibition (TGI) can be calculated. d. Tumors and organs can be collected for downstream pharmacodynamic analysis (e.g., measuring PSA levels, Western blotting for AR).

Applications in Drug Discovery and Chemical Biology

-

Synthetic Intermediate: Its primary and most established application is as the key precursor for the multi-ton synthesis of Enzalutamide, a critical therapy for castration-resistant prostate cancer.[1][4]

-

Covalent Chemical Probe: Given its potential for irreversible binding, the compound can serve as an excellent chemical probe. Researchers can use it to label the AR protein covalently in vitro and in cellulo, facilitating studies on receptor trafficking, degradation, and interaction with other proteins without the complication of ligand dissociation.

-

Lead Compound for Novel Antagonists: The scaffold represents a validated starting point for developing new covalent AR inhibitors. Medicinal chemists can modify the structure to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to drugs that can overcome Enzalutamide resistance.

Safety, Handling, and Toxicology

This compound is a reactive chemical and must be handled with care. The isothiocyanate group can react with biological nucleophiles, and nitriles can be toxic.

| Hazard Class | GHS Statement | Reference(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [9] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [10] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [10] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [10] |

| Respiratory Irritation | H335: May cause respiratory irritation |

Handling and Storage Recommendations

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10][25]

-

Personal Protective Equipment (PPE): Wear impervious gloves, a lab coat, and tightly fitting safety goggles.[25][26]

-

Handling: Avoid creating dust.[10] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[10][26]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[13][26] Recommended storage temperature is 2-8 °C.[13]

Future Perspectives and Conclusion

References

- Patsnap. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka.

- Thiyagarajan, T., Ponnusamy, S., et al. Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer. Semantic Scholar.

- Thiyagarajan, T., Ponnusamy, S., et al. (2023). Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer. Proceedings of the National Academy of Sciences, 120(2), e2215617120.

- Thiyagarajan, T., Ponnusamy, S., et al. (2023). Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer. PubMed.

- TradeIndia. 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile - High Purity at Attractive Prices.

- Oak Ridge National Laboratory. Inhibiting androgen receptor splice variants with cysteineselective irreversible covalent inhibitors to treat prostate cancer.

- Hailan Chem. This compound 143782-23-4.

- Houston Methodist Scholars. Inhibiting androgen receptor splice variants with cysteineselective irreversible covalent inhibitors to treat prostate cancer.

- Google Patents. CN115181043B - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow.

- PubChem. This compound | C9H3F3N2S | CID 11615540.

- Google Patents. WO2016051423A2 - An improved process for the preparation of enzalutamide.

- precisionFDA. This compound.

- Wikipedia. BMS-202.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Versatility of this compound in Chemical Synthesis.

- Zhang, Y. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Current cancer drug targets, 2(2), 167-180.

- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Revista Colombiana de Ciencias Hortícolas, 7(1), 124-136.

- Schilling, K., & Bohl, C. E. (1999). Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands. Biochemical pharmacology, 58(8), 1347-1355.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- Altogen Labs. Prostate Cancer Xenografts.

- Al-Tikriti, Y., et al. (2024). Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand. PubMed Central.

- Mohler, J. L., & He, Y. (2022). An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer. Cancers, 14(15), 3698.

- Bratoeff, E., et al. (2005). Relative binding affinity of novel steroids to androgen receptors in hamster prostate. Journal of enzyme inhibition and medicinal chemistry, 20(3), 289-295.

- Hu, Z., et al. (2020). PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice. PLoS One, 15(3), e0230231.

- Helfer, A., et al. (2023). Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study. Metabolites, 13(7), 842.

- National Institutes of Health. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity.

- Lin, D., et al. (2014). Next generation patient-derived prostate cancer xenograft models. Asian journal of andrology, 16(3), 407.

- ResearchGate. Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists | Request PDF.

- Ayodeji, S. A., et al. High-affinity probes for androgen receptor imaging: from cells to whole-body fluorescent applications. ChemRxiv.

- Springer Nature Experiments. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development.

- El-Gamil, D. S., et al. (2009). 4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists for the topical suppression of sebum production. Bioorganic & medicinal chemistry, 17(5), 2197-2206.

- Caccuri, F., et al. (2023). New Therapeutic Perspectives in Prostate Cancer: Patient-Derived Organoids and Patient-Derived Xenograft Models in Precision Medicine. International Journal of Molecular Sciences, 24(13), 10609.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 143782-23-4 [chemicalbook.com]

- 3. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer [mdpi.com]

- 6. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. GSRS [precision.fda.gov]

- 9. This compound | C9H3F3N2S | CID 11615540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 4-Isothiocyanato-2-(trifluoromethyl) Benzonitrile Manufacturer in Maharashtra - Best Price [moltuslab.net]

- 12. hailan-chem.com [hailan-chem.com]

- 13. This compound | 143782-23-4 [sigmaaldrich.com]

- 14. [PDF] Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer | Semantic Scholar [semanticscholar.org]

- 15. pnas.org [pnas.org]

- 16. Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN115181043B - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists for the topical suppression of sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 22. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemicalbook.com [chemicalbook.com]

- 26. echemi.com [echemi.com]

A Guide to the Spectroscopic Characterization of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (ITCB), a critical intermediate in the synthesis of androgen receptor antagonists like enzalutamide.[1][2] Addressed to researchers, chemists, and quality control professionals in the pharmaceutical and fine chemical industries, this document outlines the detailed methodologies and expected spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By grounding the discussion in the principles of each technique and the specific structural features of the molecule—a trifluoromethylated aromatic nitrile with a reactive isothiocyanate group—this guide serves as a practical tool for unambiguous structural verification, purity assessment, and reaction monitoring.

Introduction: The Analytical Imperative for ITCB

This compound (CAS No. 143782-23-4) is a heteroaromatic compound with the molecular formula C₉H₃F₃N₂S.[1][3] Its molecular structure, featuring a trifluoromethyl group, a nitrile function, and a highly reactive isothiocyanate moiety, makes it a valuable building block in medicinal chemistry. The precise characterization of this molecule is paramount, as the identity and purity of such an intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Spectroscopic methods provide a detailed "fingerprint" of the molecule. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic environment of key functional groups, and mass spectrometry verifies the molecular weight and fragmentation pattern. This guide explains the causality behind the selection of specific analytical techniques and parameters to ensure a robust, self-validating characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For ITCB, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for complete characterization.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and accuracy.

Sample Preparation:

-

Accurately weigh 5-10 mg of the ITCB sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a 5 mm NMR tube.[4] CDCl₃ is often preferred for its ability to solubilize a wide range of organic compounds and its relatively clean spectral window.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0.00 ppm.[4]

Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[4]

-

¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a 90° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds. Averaging 16 to 64 scans is typical to achieve a high signal-to-noise ratio.[4]

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the data to a series of singlets, one for each unique carbon environment. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.[4]

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so data acquisition is rapid.

Data Interpretation: Predicted NMR Spectra

The following table summarizes the predicted chemical shifts and multiplicities based on the known effects of the substituents on the aromatic ring.

Table 1: Predicted NMR Spectroscopic Data for ITCB

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment & Rationale |

| ¹H NMR | ~7.9 | Doublet (d) | H-3 : Ortho to the electron-withdrawing -CN group. |

| ~7.8 | Doublet (d) | H-5 : Ortho to the -NCS group and meta to the -CF₃ group. | |

| ~7.6 | Singlet (s) or Doublet of Doublets (dd) | H-6 : Meta to both -NCS and -CN groups. | |

| ¹³C NMR | ~140 | Singlet (s) | C-NCS : Isothiocyanate carbon, deshielded. |

| ~135 (quartet) | Quartet (q, JCF ≈ 35 Hz) | C-CF₃ : Carbon attached to CF₃, shows C-F coupling.[5] | |

| ~134 | Singlet (s) | C-4 : Carbon attached to the -NCS group. | |

| ~132 | Singlet (s) | C-5 : Aromatic CH. | |

| ~130 | Singlet (s) | C-6 : Aromatic CH. | |

| ~125 (quartet) | Quartet (q, JCF ≈ 275 Hz) | -CF₃ : Trifluoromethyl carbon, large C-F coupling.[5] | |

| ~118 | Singlet (s) | C-3 : Aromatic CH. | |

| ~115 | Singlet (s) | -CN : Nitrile carbon, characteristically in this region.[6][7] | |

| ~110 | Singlet (s) | C-1 : Carbon attached to the -CN group. | |

| ¹⁹F NMR | ~ -63 | Singlet (s) | -CF₃ : Typical range for a CF₃ group on an aromatic ring. |

Note: Actual chemical shifts can vary based on solvent and concentration. The aromatic region in the ¹H NMR may present a complex, higher-order splitting pattern. A reported ¹H NMR spectrum in CDCl₃ shows peaks at δ 7.85 (d), 7.59 (s), and 7.48 (d).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The vibrational frequencies of these groups provide a distinct signature.[8]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Place a small amount of the solid ITCB powder onto the crystal, ensuring complete coverage.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic IR Absorptions

The structure of ITCB contains three highly characteristic functional groups that are readily identifiable in the IR spectrum.

Table 2: Predicted IR Absorption Bands for ITCB

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile (-CN) |

| 2200 - 2000 | Strong, Broad | Asymmetric N=C=S Stretch | Isothiocyanate (-NCS) |

| ~1350 | Strong | Symmetric C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1150 | Strong | Asymmetric C-F Stretch | Trifluoromethyl (-CF₃) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

The nitrile C≡N stretch is particularly diagnostic, appearing as a sharp, intense band in a relatively uncongested region of the spectrum.[6] The isothiocyanate group is also highly characteristic, presenting as a very strong and often broad absorption band between 2000 and 2200 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: High-Resolution MS (HRMS)

High-resolution mass spectrometry is crucial for confirming the elemental composition.

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization Method : Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) can also be used and will provide more extensive fragmentation data.

-

Analysis : Introduce the sample into the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer). Acquire data in positive ion mode.

-

Data Processing : Determine the exact mass of the most abundant ion and use software to calculate the elemental composition. The theoretical exact mass for C₉H₃F₃N₂S is 227.9969 Da.[10]

Data Interpretation: Predicted Mass Spectrum

Molecular Ion:

-

The primary goal is to observe the molecular ion peak. In ESI, this will appear as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 229.[1]

-

HRMS should confirm the mass to within a few parts per million (ppm) of the theoretical value, confirming the molecular formula C₉H₃F₃N₂S.

Key Fragmentation Pathways: Mass spectra of aromatic isothiocyanates can exhibit characteristic fragmentation patterns.[11][12]

-

Loss of the Isothiocyanate Group : Fragmentation may involve cleavage to lose the NCS radical or related fragments.

-

Loss of HCN : A common fragmentation pathway for nitriles.

-

Loss of Fluorine : Cleavage of a fluorine atom from the -CF₃ group.

The combination of an accurate mass measurement of the parent ion and a logical fragmentation pattern provides definitive confirmation of the molecule's identity.

Integrated Workflow for Spectroscopic Analysis

A logical, multi-technique approach is essential for the complete and unambiguous characterization of this compound. The workflow diagram below illustrates the synergistic relationship between the described spectroscopic methods.

Caption: Integrated workflow for the spectroscopic characterization of ITCB.

Conclusion

The structural integrity of this compound is best confirmed through a coordinated application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers and analysts can confidently verify the identity and purity of this vital pharmaceutical intermediate, ensuring the quality and consistency required in drug development and manufacturing.

References

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Link: https://actachemscand.org/articles/17/2143-2154.pdf

- BenchChem. (2025). Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. BenchChem Technical Guides. Link: https://www.benchchem.

- BenchChem. (2025). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers. BenchChem Technical Guides. Link: https://www.benchchem.

- Adcock, W., & Abeywickrema, A. N. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 141-144. Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1270230214

- ResearchGate. (n.d.). Major fragmentation modes of ionized 2,3-dimethylphenyl isothiocyanate... [Diagram]. ResearchGate. Link: https://www.researchgate.

- Redha, A. A., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(29), 9647-9662. Link: https://www.tandfonline.com/doi/full/10.1080/10408398.2022.2088800

- Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 40(8), 525-534. Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1051

- Pilo, A. L., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2469-2478. Link: https://pubs.acs.org/doi/10.1021/jasms.1c00188

- Dalvit, C., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(2), 165-176. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761271/

- Langston, F., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. PubMed, National Library of Medicine. Link: https://pubmed.ncbi.nlm.nih.gov/35722830/

- Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(49), 11956-11964. Link: https://pubs.acs.org/doi/10.1021/jf404289y

- ResearchGate. (n.d.). The mass spectrometry (MS) spectra of the compounds detected... [Diagram]. ResearchGate. Link: https://www.researchgate.

- ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates... [Diagram]. ResearchGate. Link: https://www.researchgate.

- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts. Wiley Science Solutions. Link: https://spectrabase.com/spectrum/5Y42qDq7A6l/1-3-bis-trifluoromethyl-benzene

- BenchChem. (n.d.). This compound | 143782-23-4. BenchChem. Link: https://www.benchchem.com/product/b193372

- Bell, L., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(18), 5873. Link: https://www.mdpi.com/1420-3049/27/18/5873

- Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Link: https://www.chempap.org/file_access.php?file=276a808.pdf

- precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Link: https://precision.fda.gov/substances/HP6388MX6K

- ChemicalBook. (n.d.). 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum. ChemicalBook. Link: https://www.chemicalbook.com/spectrum/433-19-2_1HNMR.htm

- Apollo Scientific. (n.d.). This compound. Apollo Scientific. Link: https://www.apolloscientific.co.uk/PC408011

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link: https://pubchem.ncbi.nlm.nih.gov/compound/11615540

- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary Chemistry Department. Link: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-spec-nitrile.html

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles

- Wang, F., et al. (2012). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 8, 300-306. Link: https://www.beilstein-journals.org/bjoc/articles/8/31

- BLD Pharm. (n.d.). 143782-23-4|this compound. BLD Pharm. Link: https://www.bldpharm.com/products/143782-23-4.html

- ChemicalBook. (2025). This compound. ChemicalBook. Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02506487.htm

- Sigma-Aldrich. (n.d.). This compound. MilliporeSigma. Link: https://www.sigmaaldrich.com/US/en/product/aldrich/739670

- ExportersIndia. (n.d.). 4 Isothiocyanato-2-(trifluoromethyl) Benzonitrile Manufacturers Thane. ExportersIndia. Link: https://www.exportersindia.com/cretus-pharma-pvt-ltd/4-isothiocyanato-2-trifluoromethyl-benzonitrile-4122151.htm

- PharmaCompass. (n.d.). Benzonitrile, 4-isothiocyanato-2-(trifluoromethyl)-. PharmaCompass. Link: https://www.pharmacompass.

- Briti Scientific. (n.d.). This compound, >98%. - Certificate of Analysis. Briti Scientific. Link: https://britiscientific.com/wp-content/uploads/2021/08/BS10310.pdf

- Hailan Chem. (2025). This compound 143782-23-4. Hailan Chem. Link: https://www.hailanchem.com/4-isothiocyanato-2-trifluoromethylbenzonitrile-143782-23-4/

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 143782-23-4 [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. This compound | C9H3F3N2S | CID 11615540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile in Organic Solvents

Introduction

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is a highly specialized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring an isothiocyanate group, a trifluoromethyl moiety, and a benzonitrile core, makes it a critical intermediate in the synthesis of various bioactive molecules, most notably the androgen receptor inhibitor enzalutamide, a therapeutic agent for advanced prostate cancer.[1][2] The efficiency of synthetic routes and the formulation of final products are intrinsically linked to the solubility of this intermediate in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound, its physicochemical properties influencing solubility, and a detailed protocol for its empirical determination.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, several key features dictate its solubility profile:

-

Molecular Structure: The presence of a benzene ring and a trifluoromethyl group imparts a significant degree of hydrophobicity (lipophilicity) to the molecule.[3]

-

Polar Functional Groups: The cyano (-C≡N) and isothiocyanate (-N=C=S) groups are polar, capable of dipole-dipole interactions. However, the overall polarity of the molecule is influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

-

Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH) but can act as a weak hydrogen bond acceptor at the nitrogen and sulfur atoms of the isothiocyanate group and the nitrogen of the nitrile group.

-

Physical State: At room temperature, it is a solid, typically appearing as a white to off-white or tan crystalline powder or lumps.[4][5] This necessitates overcoming the crystal lattice energy for dissolution to occur.

These characteristics suggest that this compound will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in a range of organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.

Molecular Structure and Functional Groups

Caption: Molecular structure of this compound.

Qualitative and Quantitative Solubility Data

While extensive quantitative solubility data in various organic solvents is not widely published in peer-reviewed literature, a qualitative understanding can be gleaned from supplier safety data sheets and technical documents.

Qualitative Solubility:

-

Water: Sparingly soluble.[3] The hydrophobic nature of the benzene ring and the trifluoromethyl group limits its solubility in aqueous media.

-

Common Organic Solvents: It is generally more soluble in common organic solvents.[3] Specific mentions include:

Quantitative Solubility Table:

Experimental Protocol for Determining Solubility

This section outlines a robust, step-by-step methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. The gravimetric method described here is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Workflow

Caption: Experimental workflow for determining the solubility of a solid compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter (compatible with the solvent) to the syringe and filter the solution to remove any undissolved microparticles.

-

Accurately transfer a known volume (e.g., 2.0 mL) of the clear filtrate to a pre-weighed, dry evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the dish or vial. This can be done in a fume hood at ambient temperature or accelerated in a vacuum oven at a temperature below the compound's melting point to avoid degradation.

-

Once the solvent is completely evaporated, place the container in a desiccator to cool and remove any residual moisture.

-

Weigh the container with the dried residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final weight of the container minus its initial (tare) weight.

-

Solubility is calculated by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction.[4] It is also an irritant.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-